1-Oxidoquinoxalin-1-ium-2-carbonitrile
Description
1-Oxidoquinoxalin-1-ium-2-carbonitrile is a heterocyclic compound featuring a quinoxaline core (a fused benzene and pyrazine ring system) substituted with an oxide group (-O⁻) at the 1-position and a carbonitrile (-C≡N) group at the 2-position. The oxido group enhances polarity and solubility in polar solvents, while the carbonitrile group introduces electrophilicity, making it a candidate for nucleophilic substitution or cycloaddition reactions.
Properties
CAS No. |
18457-81-3 |
|---|---|
Molecular Formula |
C9H5N3O |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
1-oxidoquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-5-7-6-11-8-3-1-2-4-9(8)12(7)13/h1-4,6H |
InChI Key |
RLAXSDFNUXEJAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=[N+]2[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Oxidoisoquinolin-2-ium-1-carbonitrile (CAS 6969-11-5)
- Molecular Formula : C₁₀H₆N₂O
- Structure: An isoquinoline derivative with an oxido group at the 2-position and a carbonitrile at the 1-position (InChI: 1S/C10H6N2O/c11-7-10-9-4-2-1-3-8(9)5-6-12(10)13/h1-6H) .
- Key Differences: Core Heterocycle: Isoquinoline (benzene fused to a pyridine) vs. quinoxaline (benzene fused to pyrazine). Electronic Effects: The pyridine nitrogen in isoquinoline creates a less electron-deficient system compared to the pyrazine nitrogens in quinoxaline, altering reactivity toward electrophiles. Positional Isomerism: The oxido and carbonitrile groups occupy adjacent positions in the target compound but are separated in 6969-11-5, leading to distinct charge distribution and dipole moments.
1-Oxo-1,3-dihydro-isobenzofuran-4-carbonitrile
- Molecular Formula: C₉H₅NO₂
- Structure : A dihydroisobenzofuran ring with a ketone (1-oxo) and carbonitrile group at the 4-position .
- Key Differences: Aromaticity: The non-aromatic dihydroisobenzofuran core lacks the conjugated π-system of quinoxaline, reducing stability and resonance effects. Reactivity: The absence of a charged oxido group reduces electrophilicity, making nucleophilic additions less favorable.
1-Oxoindan-5-carboxylic Acid
- Molecular Formula : C₁₀H₈O₃
- Structure: An indanone derivative with a carboxylic acid group at the 5-position .
- Key Differences :
- Functional Groups : The carboxylic acid (-COOH) provides strong hydrogen-bonding capacity and acidity (pKa ~4-5), contrasting with the weakly basic oxido group.
- Applications : Carboxylic acids are often used in metal coordination or salt formation, whereas carbonitriles are precursors for heterocyclic syntheses (e.g., tetrazoles).
Comparative Data Table
Structural and Physicochemical Insights
Electronic Effects
- The quinoxaline core in 1-Oxidoquinoxalin-1-ium-2-carbonitrile features two electron-withdrawing pyrazine nitrogens, creating a highly electron-deficient system. This enhances the electrophilicity of the carbonitrile group compared to the isoquinoline analog .
- The oxido group stabilizes negative charge through resonance, which may reduce nucleophilic attack at the adjacent carbonitrile compared to neutral nitriles.
Crystallographic Considerations
- Programs like SHELXL () are critical for refining crystal structures of such compounds. The oxido group’s charge may influence hydrogen-bonding networks or ionic interactions in the solid state, affecting melting points and solubility .
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